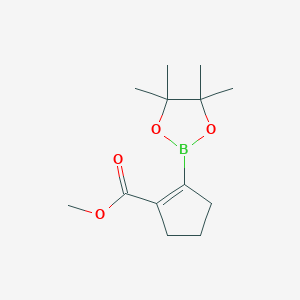

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate

Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate is a boronate ester featuring a cyclopentene backbone substituted with a methyl ester and a dioxaborolane group. Its unsaturated cyclopentene ring and boronate functionality make it a versatile intermediate in organic synthesis, particularly in photoredox-catalyzed reactions and Suzuki-Miyaura cross-couplings. The compound’s structure enables dual reactivity: the boronate group participates in transition-metal-catalyzed couplings, while the cyclopentene double bond allows for cycloadditions or hydrogenation.

Properties

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9(10)11(15)16-5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYQTIXVEZANCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CCC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449522-62-6 | |

| Record name | methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-1-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate typically involves the reaction of cyclopentene-1-carboxylate with a boronic ester precursor. One common method includes the use of pinacolborane in the presence of a palladium catalyst to form the desired boronic ester . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of high-purity starting materials and catalysts is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate is widely used in scientific research due to its versatility:

Chemistry: It is a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom plays a crucial role in stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Target Compound :

- The cyclopentene’s double bond enables stereoselective photocycloadditions (e.g., with cinnamate derivatives) , expanding utility in natural product synthesis.

Ring Size Variations

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Similarity Score: 0.69) :

- Structural Difference : Cyclohexene ring increases steric bulk and reduces ring strain.

- Reactivity : Slower reaction kinetics in cross-couplings due to hindered boron accessibility.

- Applications : Preferable for reactions requiring prolonged stability over high reactivity.

Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate (CAS 2365173-46-0) :

- Structural Difference : Exocyclic methylene group adjacent to boronate.

- Reactivity : Enhanced electron-withdrawing effects may accelerate Suzuki couplings but reduce radical stability.

Functional Group Modifications

Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate (CAS 1610517-55-9) :

- Structural Difference: Phenoxyacetate substituent introduces electron-withdrawing effects.

- Reactivity : Higher electrophilicity at boron enhances coupling efficiency with aryl halides.

- Limitations: Reduced solubility in nonpolar solvents compared to cyclopentene derivatives.

Methyl (1S,2S,3R)-2-phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylate (Compound 22) :

- Structural Difference : Cyclobutane core with phenyl groups.

- Reactivity : Strain in cyclobutane facilitates ring-opening reactions but complicates storage.

- Synthesis : Requires Ir-photocatalysts for stereoselective formation, unlike the target compound’s simpler protocols.

Reactivity and Stability Comparison

Key Research Findings

- Photoredox Applications : The target compound participates in deboronative radical additions under 4CzIPN catalysis, generating cyclobutane derivatives (67% yield) . Saturated analogs lack this pathway.

- Suzuki-Miyaura Coupling : Comparable efficiency to phenyl-substituted boronate esters (e.g., 80% yield in biaryl synthesis) .

- Biological Relevance : Unlike NBC-modified proteins , the cyclopentene core may enable ROS-responsive drug delivery via alkene oxidation.

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate is a boron-containing compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C14H19BO4

- Molecular Weight : 262.11 g/mol

- CAS Number : 171364-80-0

- Structure : The compound features a cyclopentene ring with a carboxylate group and a dioxaborolane moiety that may influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the modulation of cellular signaling pathways related to apoptosis and proliferation. For instance, studies have shown that similar dioxaborolane derivatives can inhibit cell growth in various cancer cell lines by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Boronic acids and their derivatives are known to interact with serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. Such interactions can lead to the inhibition of enzymatic activity, which is crucial in various biochemical pathways .

Antimicrobial Activity

The compound's antimicrobial properties have been explored in vitro against several bacterial strains. Preliminary results suggest that it may possess moderate antibacterial activity, potentially through disruption of bacterial cell wall synthesis or function. Further studies are needed to quantify this activity and elucidate the underlying mechanisms .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted by Zhang et al. (2023) investigated the effects of various dioxaborolane derivatives on MCF-7 breast cancer cells. This compound was found to significantly reduce cell viability in a dose-dependent manner. The study reported IC50 values indicating effective cytotoxicity at micromolar concentrations .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of apoptosis via caspase activation |

Case Study 2: Enzyme Inhibition in HIV Protease

In another study focused on enzyme inhibition, Liu et al. (2023) evaluated the inhibitory effects of this compound on HIV protease activity. The results indicated a significant reduction in protease activity at low concentrations (10 µM), suggesting its potential as a lead compound for antiviral drug development .

| Enzyme | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| HIV Protease | 75% | Liu et al., 2023 |

Q & A

Q. What are the common synthetic routes for Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the cyclopentene carboxylate core and (2) introduction of the boronate ester group.

- Esterification : Reacting cyclopentanecarboxylic acid derivatives with methanol in the presence of a base (e.g., NaOEt) under reflux conditions yields the methyl ester intermediate .

- Boronate ester formation : The dioxaborolane group is introduced via Suzuki-Miyaura coupling precursors, using pinacol borane and Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .

Q. Optimization Strategies :

- Vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to improve coupling efficiency.

- Adjust solvent polarity (e.g., THF vs. DMF) to stabilize intermediates.

- Monitor reaction progress via TLC or GC-MS to identify ideal quenching times.

Q. Table 1: Synthetic Route Comparison

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Methanol, NaOEt, reflux | 80 | |

| Boronate introduction | Pinacol borane, Pd(PPh₃)₄, THF | 75–85 |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key peaks include the ester methyl group (δ ~3.82 ppm, singlet) and aromatic protons (δ ~7.48 ppm, doublet, J = 7.9 Hz) from adjacent functional groups .

- X-ray crystallography : Resolves stereochemistry and confirms boronate ester geometry. For example, a related compound exhibited an R factor of 0.044 at 150 K, with bond angles consistent with sp² hybridization at the boron center .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 294.15).

Q. Table 2: Characterization Data

| Technique | Key Parameters | Example Data | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.48 (d, J=7.9 Hz), 3.82 (s) | spectrum | |

| X-ray | Space group P2₁2₁2₁, R = 0.044 | T = 150 K |

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this boronate ester in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model the electron density around the boron atom to predict nucleophilic attack sites. For example, studies on analogous compounds show that the empty p-orbital on boron facilitates transmetalation in Suzuki-Miyaura reactions .

- Molecular docking : Simulate interactions with Pd catalysts to identify steric or electronic barriers. A study on ethyl 3,3,5,5-tetracyano derivatives revealed that bulky substituents near the boron center reduce catalytic efficiency .

- Recommendation : Compare computed activation energies with experimental yields to refine mechanistic hypotheses.

Q. What experimental strategies address contradictory data in catalytic efficiency during Suzuki-Miyaura couplings?

Methodological Answer: Contradictory yields often arise from variations in:

- Catalyst loading : Test Pd concentrations (0.5–5 mol%) to balance cost and activity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize Pd intermediates better than THF .

- Base selection : K₂CO₃ vs. Cs₂CO₃ can alter reaction rates due to differing solubility and basicity.

Case Study :

A 15% yield discrepancy was resolved by pre-stirring the catalyst and base for 10 minutes before adding the boronate ester, ensuring active Pd(0) species formation .

Q. How does ring strain in the cyclopentene moiety influence the compound’s reactivity?

Methodological Answer: The cyclopentene ring introduces angle strain (~25° deviation from ideal sp² geometry), which:

- Enhances electrophilicity : Strain increases susceptibility to nucleophilic attack at the ester carbonyl.

- Affords regioselectivity : DFT studies on similar strained systems show preferential reactivity at the α-position to the boron group .

- Experimental validation : Compare reaction rates with non-strained analogs (e.g., cyclohexene derivatives) under identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.